molecular formula C21H17FN4O3 B2927205 8-fluoro-2-(6-methoxy-1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904415-17-3

8-fluoro-2-(6-methoxy-1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No.: B2927205
CAS No.: 1904415-17-3
M. Wt: 392.39
InChI Key: UCWWBIVLLSTXJO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a dipyridopyrimidinone group, which is a type of heterocyclic compound that often exhibits interesting biological activities.


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require advanced organic synthesis techniques. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the indole and dipyridopyrimidinone groups suggests that the compound could have interesting electronic and steric properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple functional groups in this compound suggests that it could have a variety of physical and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with structural similarities emphasizes the development of synthesis processes and the exploration of chemical properties. For example, a study on the process development of related compounds highlights advancements in creating efficient, scalable synthesis methods free from chromatography, indicating the potential for developing novel compounds through optimized synthetic pathways (Anderson et al., 1997). Additionally, research into the synthesis and properties of fluorodipyrrinones, which, like the target compound, contain fluorine, provides insights into creating highly fluorescent analogs for potential imaging applications, emphasizing the role of structural modifications in tailoring compounds for specific uses (Boiadjiev et al., 2006).

Biological Activities

Studies on related compounds explore a range of biological activities, from anti-inflammatory and analgesic properties to antimicrobial and antiviral activities. For instance, research into pyrimidine-pyridine hybrids demonstrates significant anti-inflammatory effects, suggesting the potential for compounds with similar structures to serve as leads in developing new anti-inflammatory agents (Abdelgawad et al., 2018). Similarly, the synthesis and evaluation of indole-pyrimidine hybrids for their anticancer and antimicrobial activities indicate the broad therapeutic potential of compounds with complex heterocyclic structures (Gokhale et al., 2017).

Molecular Docking and Structural Analysis

Research also delves into the structural analysis of related compounds, utilizing techniques like X-ray crystallography and molecular docking to understand their interactions at the molecular level. For example, a study on the synthesis, X-ray crystal structure, and molecular docking of novel hepatitis B inhibitors provides valuable insights into designing molecules with specific pharmacological actions, indicating the utility of structural analyses in guiding the development of new therapeutic agents (Ivashchenko et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-29-14-4-2-12-8-18(23-17(12)9-14)21(28)25-7-6-16-15(11-25)20(27)26-10-13(22)3-5-19(26)24-16/h2-5,8-10,23H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWBIVLLSTXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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